molecular formula C15H13BrO2 B3053835 Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]- CAS No. 56443-24-4

Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]-

Cat. No. B3053835
CAS RN: 56443-24-4
M. Wt: 305.17 g/mol
InChI Key: MHSHMGJHXSPXDH-UHFFFAOYSA-N
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Description

Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]- is a chemical compound with the molecular formula C15H13BrO2. It is also known by other names such as Acetophenone, 2-bromo-; α-Bromoacetophenone; ω-Bromacetophenone; ω-Bromoacetophenone; Bromomethyl phenyl ketone; Phenacyl bromide; Stauffer 4644; 2-Bromoacetophenone; UN 2645; 2-Bromo-1-phenylethanone; Benzoylmethyl bromide .


Molecular Structure Analysis

The molecular structure of Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]- consists of a bromine atom attached to the second carbon of the ethanone backbone, and a phenylmethoxyphenyl group attached to the first carbon .


Physical And Chemical Properties Analysis

Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]- has a molecular weight of 199.045 . More detailed physical and chemical properties such as melting point, boiling point, and spectral data would typically be found in a material safety data sheet or a detailed chemical database .

properties

IUPAC Name

2-bromo-1-(2-phenylmethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c16-10-14(17)13-8-4-5-9-15(13)18-11-12-6-2-1-3-7-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSHMGJHXSPXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20501882
Record name 1-[2-(Benzyloxy)phenyl]-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]-

CAS RN

56443-24-4
Record name 1-[2-(Benzyloxy)phenyl]-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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